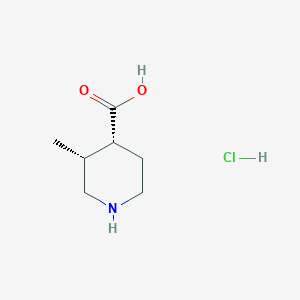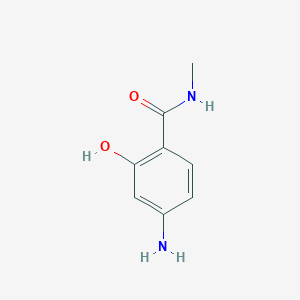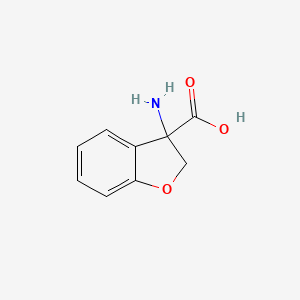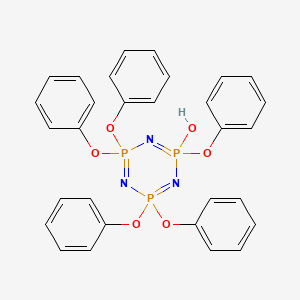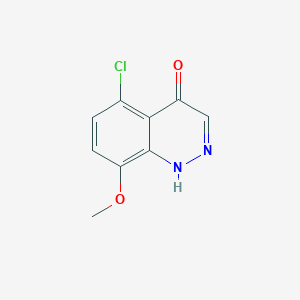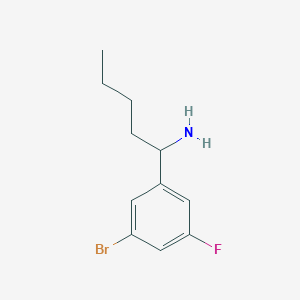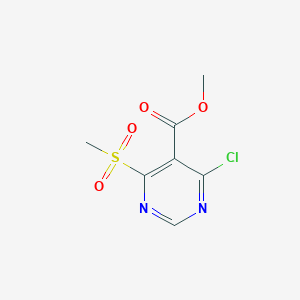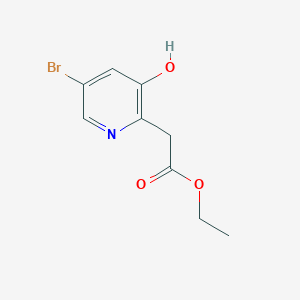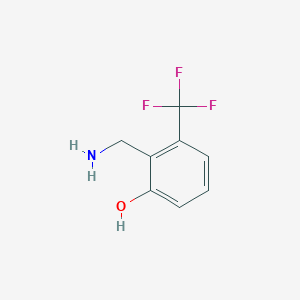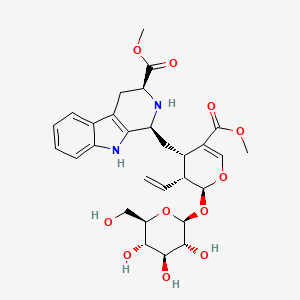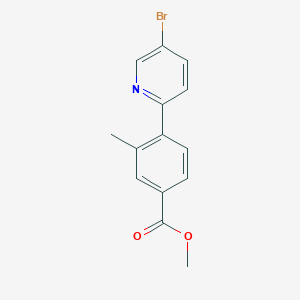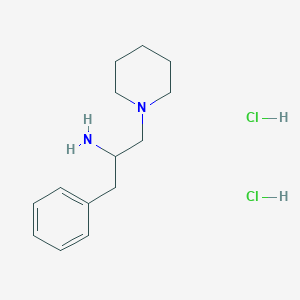
1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2. It is a white solid that is commonly used in various scientific research applications. This compound is known for its unique structure, which includes a phenyl group, a piperidine ring, and an amine group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride typically involves the reaction of 1-phenyl-2-propanone with piperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in neuropharmacology research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethan-1-amine
- 1-Phenyl-3-(piperidin-1-yl)propan-2-ol
- 1-(Piperidin-1-yl)propan-2-ol
Uniqueness
1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride is unique due to its specific structural features, which include a phenyl group attached to a piperidine ring via a propan-2-amine linker. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C14H24Cl2N2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H |
Clé InChI |
WPOCUMCGNGEONH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


